N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
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Overview
Description
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group with methoxy substituents, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thioamide in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the thiazole ring through a methylation reaction using methyl iodide.
Coupling with Glycine: The final step involves coupling the thiazole derivative with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine
- N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}valine
- N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}leucine
Uniqueness
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the glycine moiety, in particular, differentiates it from other similar compounds and contributes to its unique interactions with biological targets.
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O5S/c1-8-13(14(20)16-7-12(18)19)23-15(17-8)9-4-5-10(21-2)11(6-9)22-3/h4-6H,7H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
XVTQBVDIFGFYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
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